molecular formula C21H24N2O3 B11145324 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide

Cat. No.: B11145324
M. Wt: 352.4 g/mol
InChI Key: LJGKVWMCLHNWCI-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide typically involves the reaction of an indole derivative with a substituted phenylpropanamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the indole derivative with the phenylpropanamide . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(2-methoxyphenyl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxyethyl group

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-15-14-23-13-12-17-18(7-5-8-19(17)23)22-21(24)11-10-16-6-3-4-9-20(16)26-2/h3-9,12-13H,10-11,14-15H2,1-2H3,(H,22,24)

InChI Key

LJGKVWMCLHNWCI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC=CC=C3OC

Origin of Product

United States

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